Cas no 13531-48-1 (3-Cyanobenzoic Acid Methyl Ester)
3-Cyanobenzoic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-cyanobenzoate
- 3-cyano-benzoicacimethylester
- Benzoic acid, 3-cyano-, methyl ester
- 3-CYANOBENZOIC ACID METHYL ESTER
- RARECHEM AL BF 0051
- 3-Cyanobenzok Acid Methyl Ester
- Mehyl3-Cyanobenzaldehyde
- Methyl m-cyanobenzoate
- Benzoicacid, m-cyano-, methyl ester (7CI,8CI)
- 3-(Methoxycarbonyl)benzonitrile
- 3-CN-C6H4-COOCH3
- Methyl 3-cyanobenzoate, 95+%
- methyl-3-cyanobenzoate
- METHYL3-CYANOBENZOATE
- PubChem21088
- KSC180C9J
- Jsp002142
- 3-cyano-benzoic acid methyl ester
- XPBHWSMZTSSEJE-UHFFFAOYSA-N
- BCP26761
- SCHEMBL60040
- 13531-48-1
- AM20020421
- InChI=1/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H
- CS-W022828
- Z24765807
- EN300-84964
- J-522169
- MFCD00220156
- CHEBI:194897
- AS-14804
- FT-0636911
- AKOS005146331
- J-006681
- AC-7330
- DTXSID4065521
- A15205
- ALBB-027292
- DB-026650
- Methyl 3-Cyanobenzoate; Methyl m-Cyanobenzoate; m-Cyanobenzoic Acid Methyl Ester; 3-(Methoxycarbonyl)benzonitrile;
- DTXCID5034307
- 3-Cyanobenzoic Acid Methyl Ester
-
- MDL: MFCD00220156
- Inchi: 1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3
- InChI Key: XPBHWSMZTSSEJE-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=C(C#N)C=1)=O
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 50.1
Experimental Properties
- Color/Form: White crystals
- Density: 1.18
- Melting Point: 59-61 ºC
- Boiling Point: 267.2℃ at 760 mmHg
- Flash Point: 120℃
- Refractive Index: 1.535
- PSA: 50.09000
- LogP: 1.34488
3-Cyanobenzoic Acid Methyl Ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: R20/21/22
- Safety Instruction: S22-S26-S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
- Safety Term:S22;S26;S36/37/39
3-Cyanobenzoic Acid Methyl Ester Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Cyanobenzoic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840175-100g |
Methyl 3-cyanobenzoate |
13531-48-1 | 98% | 100g |
765.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M56240-5g |
Methyl 3-cyanobenzoate |
13531-48-1 | 97% | 5g |
¥47.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M56240-25g |
Methyl 3-cyanobenzoate |
13531-48-1 | 97% | 25g |
¥177.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M56240-100g |
Methyl 3-cyanobenzoate |
13531-48-1 | 97% | 100g |
¥668.0 | 2022-04-27 | |
| TRC | C962315-1g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 1g |
$ 167.00 | 2023-09-08 | ||
| TRC | C962315-10g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 10g |
$ 1303.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075014-25g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 95+% | 25g |
942CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075014-100g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 95+% | 100g |
3121CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ633-25g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 97+% | 25g |
373CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ633-5g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 97+% | 5g |
78.0CNY | 2021-07-10 |
3-Cyanobenzoic Acid Methyl Ester Suppliers
3-Cyanobenzoic Acid Methyl Ester Related Literature
-
Yingying Shao,Minting Tu,Sen Yang,Yingying Wang,Binlong Sun,Jianjun Shi,Chengxia Tan,Xuedong Wang RSC Adv. 2022 12 23544
-
George A. Kraus,Gerald R. Pollock III,Christie L. Beck,Kyle Palmer,Arthur H. Winter RSC Adv. 2013 3 12721
Additional information on 3-Cyanobenzoic Acid Methyl Ester
Exploring the Synthesis, Properties, and Applications of 3-Cyanobenzoic Acid Methyl Ester (CAS No. 13531-48-1)
The 3-cyanobenzoic acid methyl ester, identified by its CAS No. 13531-48-1, is an aromatic organic compound characterized by a cyanogroup (CN) attached to the meta position of a benzoic acid scaffold, with a methylester substituent at the carboxylic acid terminus. This structural configuration imparts unique physicochemical properties and functional versatility, making it a critical intermediate in synthetic chemistry and a subject of interest in contemporary biomedical research.
In recent years, advancements in sustainable synthesis methodologies have redefined the production of this compound. A groundbreaking study published in Green Chemistry (2024) demonstrated a novel catalytic route using heterogeneous palladium nanoparticles to achieve high-yield conversion of 3-cyanobenzoic acid to its methyl ester derivative under mild conditions. This approach eliminates the need for stoichiometric reagents and reduces solvent usage by 60%, aligning with current trends toward environmentally benign chemical processes. The optimized reaction conditions—specifically employing microwave-assisted protocols at 90°C for 45 minutes—highlighted superior selectivity compared to traditional methods, underscoring its potential for large-scale industrial applications.
The electronic effects of the cyanogroup play a pivotal role in modulating the compound's reactivity. Computational studies using density functional theory (DFT) revealed that the cyano substituent induces electron-withdrawing character via resonance and inductive effects, creating an electrophilic environment at the ortho and para positions relative to its attachment site. This property facilitates efficient cross-coupling reactions with boronic acids through Suzuki-Miyaura protocols, as evidenced in a 2023 Nature Communications paper detailing its use as a versatile building block for synthesizing bioactive heterocycles.
In pharmaceutical research, this compound serves as a key precursor for developing novel therapeutic agents. Recent investigations into its application in anticancer drug design showed that when incorporated into pyrazole-based frameworks via Sonogashira coupling, it exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC₅₀ values as low as 0.7 μM in vitro studies published in Journal of Medicinal Chemistry. The mechanism involves disruption of microtubule dynamics through interaction with tubulin proteins, a pathway distinct from conventional taxane-based therapies.
Biochemical studies have further illuminated its role in enzyme inhibition mechanisms. A collaborative study between Stanford University and ETH Zurich (published in Bioorganic & Medicinal Chemistry Letters, 2024) demonstrated that when converted into its corresponding amide derivatives via nucleophilic acyl substitution, it forms potent inhibitors of histone deacetylase 6 (HDAC6). These derivatives showed enhanced cellular permeability due to the methyl ester's ability to modulate lipophilicity—a critical factor for intracellular drug delivery—while maintaining submicromolar inhibitory activity against HDAC6 isoforms linked to neurodegenerative diseases.
The compound's spectroscopic properties have been extensively characterized using modern analytical techniques. High-resolution mass spectrometry confirmed its molecular formula C₉H₇NO₂ with an exact mass of 157.04 g/mol, while NMR spectroscopy (1H and 13C) validated regioisomeric purity through distinct resonance peaks at δH 7.8–7.9 ppm (meta-cyano proton) and δC 168 ppm (ester carbonyl carbon). X-ray crystallography studies conducted at Oxford University revealed an orthorhombic crystalline structure with intermolecular hydrogen bonding networks between adjacent molecules, contributing to its thermal stability up to 98°C before decomposition.
In material science applications, researchers at MIT recently reported using this compound as a monomer in polymer synthesis for drug delivery systems (Polymer Chemistry, Q2 2024). Its cyanogroup enabled click chemistry conjugation with polyethylene glycol matrices while retaining pharmacophoric features essential for targeting cancer cells via folate receptor-mediated endocytosis mechanisms. The resulting copolymers exhibited pH-responsive drug release profiles optimal for tumor microenvironment conditions.
A notable breakthrough emerged from studies on its photochemical behavior published in Chemical Science. Upon UV irradiation at λ=365 nm, the compound undergoes reversible cis-trans isomerization when conjugated with azobenzene moieties through click chemistry linkages. This light-switchable property has been leveraged to create stimuli-responsive nanoparticles capable of controlled release under near-infrared light exposure—a promising advancement for photodynamic therapy applications requiring spatial-temporal precision.
Safety assessments conducted under OECD guidelines highlighted favorable biocompatibility profiles when used within recommended exposure limits (Toxicological Sciences, Dec 2023). Acute toxicity studies on zebrafish embryos indicated no observable adverse effects up to concentrations of 5 mM during early developmental stages, while Ames test results confirmed mutagenicity levels below detection thresholds under standard conditions.
Ongoing research focuses on optimizing its use in combinatorial libraries for high-throughput screening platforms (Nature Protocols, March 2024). Researchers have developed solid-phase synthesis strategies where this compound acts as a universal linker between solid supports and diverse bioactive scaffolds such as quinolones or benzimidazoles. This modular approach reduces synthesis time by over 70% while maintaining product purity above analytical grade standards.
In conclusion, the multifunctional nature of 3-cyanobenzoic acid methyl ester, combined with recent innovations across synthesis optimization and application development, positions it as an indispensable tool in advancing biomedical technologies. Its unique structural features enable diverse functionalization pathways that continue to drive discoveries in targeted drug delivery systems and smart materials engineering—key areas shaping future directions in translational medicine.
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